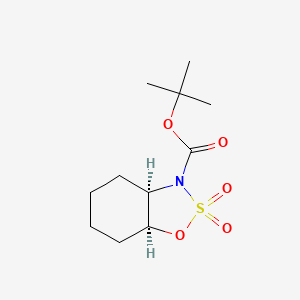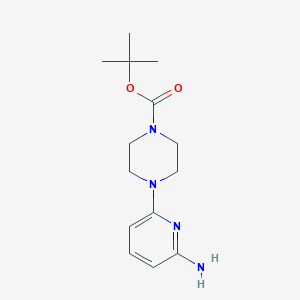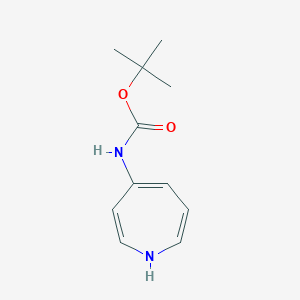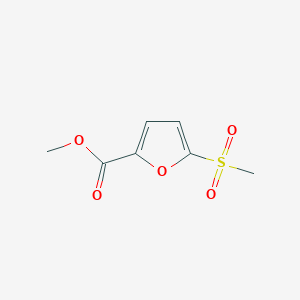
2-Cyano-3-iodo-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Cyano-3-iodo-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H2F3IN2 . It is a useful reactant in the synthesis of s-tetrazines and acts as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like this compound is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of pyridalyl, a TFMP, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a cyano group at the 2nd position, an iodo group at the 3rd position, and a trifluoromethyl group at the 5th position .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMPs) and their derivatives are used in the protection of crops from pests . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
This compound is slightly soluble in water .Mécanisme D'action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have found applications in various biochemical pathways in the agrochemical and pharmaceutical industries .
Result of Action
As a member of the trifluoromethylpyridines group, it’s known to have applications in the agrochemical and pharmaceutical industries, suggesting it may have diverse effects depending on its specific use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using CI-TFP in laboratory experiments is its high reactivity, which allows for fast and efficient reactions. Additionally, CI-TFP is relatively inexpensive and easy to obtain. The major limitation of using CI-TFP in laboratory experiments is that it is highly reactive, which can lead to unwanted side reactions.
Orientations Futures
CI-TFP has potential applications in a variety of fields, including medicine, agriculture, and materials science. It could be used as a catalyst in the synthesis of pharmaceuticals, as an insecticide in agriculture, and as a polymerization catalyst in materials science. Additionally, CI-TFP could be used in the development of new organic compounds and as a reagent in organic synthesis. Finally, CI-TFP could be used to develop new methods for the synthesis of heterocyclic compounds.
Applications De Recherche Scientifique
CI-TFP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and pyridines. It has also been used as a catalyst in the synthesis of organic compounds, such as alcohols and amines. Additionally, CI-TFP has been used in the synthesis of pharmaceuticals, including antifungal agents and anticonvulsants.
Safety and Hazards
Propriétés
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IN2/c8-7(9,10)4-1-5(11)6(2-12)13-3-4/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHBZQDSXOHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)





![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)

![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)
![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)
